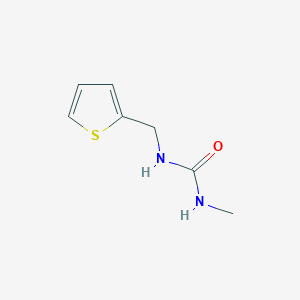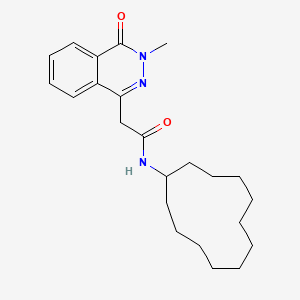
N-methyl-N'-(2-thienylmethyl)urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-methyl-N'-(2-thienylmethyl)urea and similar urea derivatives involves multi-step chemical processes that yield these compounds in high purity. For instance, directed lithiation of related N,N-dimethylurea derivatives followed by reactions with various electrophiles has been explored to achieve substituted products with high yields (Smith, El‐Hiti, & Alshammari, 2013). Moreover, the synthesis and properties of alkylthiomethylated urea derivatives have been investigated, revealing efficient sorption capabilities and inhibition of carbon dioxide corrosion (Baeva et al., 2014).
Molecular Structure Analysis
Molecular structure analysis plays a crucial role in understanding the properties and reactivity of this compound. Detailed NMR spectroscopic investigation has contributed significantly to elucidating the urea-formaldehyde resin synthesis, providing insights into the structure and reaction network (Steinhof et al., 2014). These studies are essential for understanding the compound's behavior in various chemical environments.
Chemical Reactions and Properties
This compound participates in several chemical reactions, demonstrating a range of properties. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been shown to facilitate the synthesis of ureas from carboxylic acids under milder conditions, highlighting the compound's versatile reactivity (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are critical for its application in various domains. Although specific studies on this compound were not found, research on similar compounds provides valuable insights into the factors influencing these properties and their implications for practical applications.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, chemical stability, and interaction with other molecules, have been explored through various studies. For instance, the electrochemical synthesis of urea on MBenes demonstrates the potential of novel green synthesis methods, utilizing this compound derivatives for environmentally friendly processes (Zhu et al., 2021).
Propriétés
IUPAC Name |
1-methyl-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-8-7(10)9-5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNUVVAEVVKZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-iodophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B4540435.png)
![4-[ethyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4540439.png)
![3-(3-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4540449.png)
![3-(4-oxo-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanenitrile](/img/structure/B4540452.png)
![N-ethyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4540460.png)
![3,5-dimethyl-4-nitro-1-[(3-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B4540468.png)
![2-(2-naphthyl)-2-oxoethyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4540471.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4540479.png)
![N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4540486.png)
![2-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4540502.png)


![2-[3-(dimethylamino)-2-propen-1-ylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4540528.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4540530.png)